The synthesis of Probenecid-d7 can be achieved through various methods, primarily involving isotopic labeling techniques. One common method includes the use of deuterated solvents during the reaction process, which facilitates the incorporation of deuterium atoms into the molecular structure of Probenecid.
Technical details of the synthesis may involve:
Probenecid-d7 retains the core structure of Probenecid but with deuterium atoms replacing specific hydrogen atoms. The molecular formula remains consistent with that of Probenecid, C13H18N2O4S, but reflects the presence of deuterium in its structure.
Probenecid-d7 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
Technical details involve monitoring these reactions under various pH conditions and using analytical techniques such as high-performance liquid chromatography for separation and quantification.
Probenecid-d7 functions primarily by inhibiting the renal tubular reabsorption of uric acid, thereby increasing its excretion. This mechanism is crucial for managing conditions like gout where uric acid levels must be controlled.
Relevant data from studies show that Probenecid-d7 maintains similar solubility characteristics while providing improved analytical detectability due to its isotopic labeling.
Probenecid-d7 is utilized primarily in scientific research settings:
Probenecid-d7 (chemical name: 4-[(dipropyl-d7-amino)sulfonyl]benzoic acid) is a deuterated analog of the uricosuric agent probenecid, where seven hydrogen atoms in the propyl side chains are replaced by deuterium atoms. This isotopic substitution yields the molecular formula C₁₃H₁₂D₇NO₄S and increases the molecular weight from 285.35 g/mol to 292.40 g/mol [1] [5]. The compound's specific deuteration pattern occurs at the N-dipropyl moiety, with the benzylic carbon positions being fully deuterated (CD₃CD₂CD₂-), as confirmed by its SMILES notation: O=C(O)C1=CC=C(S(=O)(N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])CCC)=O)C=C1 [1]. The strategic deuteration maintains the molecular geometry and electronic properties of the parent compound while introducing significant isotopic differentiation for analytical detection.
The synthesis of Probenecid-d7 presents substantial chemical challenges due to the need for regioselective deuterium incorporation and minimization of isotopic scrambling. Commercial synthesis typically involves nucleophilic substitution reactions where perdeuterated propylamine or propyl halide precursors react with 4-sulfonylbenzoyl chloride intermediates [5]. Subsequent purification requires specialized techniques such as deuterated solvent extraction or preparative chromatography to achieve isotopic purity >98%, as residual protiated molecules can compromise mass spectrometry applications [8]. The CAS registry number 2012598-90-0 specifically identifies this heptadeuterated species, distinguishing it from related analogs like Probenecid-d14 (CAS 1189657-87-1) which features complete deuteration of both propyl groups [8].
Table 1: Chemical Characterization of Probenecid-d7
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₁₃H₁₂D₇NO₄S | High-resolution MS |
Molecular Weight | 292.40 g/mol | Calculated exact mass |
CAS Registry Number | 2012598-90-0 | Chemical database |
Deuterium Positions | N-CH₂CD₂CD₃ (full side-chain deuteration) | ²H-NMR spectroscopy |
Isotopic Purity | ≥98% atom D | LC-MS quantification |
Stable Isotope Counterpart | Probenecid (CAS 57-66-9) | N/A |
Deuterium incorporation profoundly influences both the experimental utility and biochemical behavior of probenecid. The kinetic isotope effect (KIE) arising from deuterium-carbon bonds (C-D vs C-H) extends the metabolic stability of Probenecid-d7 by impeding cytochrome P450-mediated oxidation. The stronger C-D bond (dissociation energy ~439 kJ/mol vs ~413 kJ/mol for C-H) reduces the rate of α-carbon hydroxylation in the propyl side chains—the primary metabolic pathway for probenecid [5] [9]. This metabolic stabilization is quantified by in vitro microsomal assays showing 1.5-2.3 fold longer half-life compared to protiated probenecid, making it invaluable for tracing long-term pharmacokinetics without altering the compound's primary pharmacological activity as an organic anion transporter (OAT) inhibitor [5] [9].
In analytical chemistry, Probenecid-d7 serves as the gold standard internal standard for quantitative mass spectrometry due to its near-identical chromatographic behavior coupled with predictable mass shift (+7 Da). This application is critical in:
The deuterium labeling also enables advanced nuclear magnetic resonance (NMR) applications. ²H-NMR spectroscopy tracks probenecid's distribution and metabolism in biological systems with minimal background interference, leveraging deuterium's low natural abundance (0.015%). This technique quantifies tissue-specific accumulation and identifies deuterium-retaining metabolites in complex biological matrices [4] [8]. Platforms like X13CMS utilize such isotopic signatures to map unexpected metabolic fates of probenecid and its interaction with non-target proteins like TRPV2 channels (EC₅₀ 31.9 μM) and pannexin-1 hemichannels (IC₅₀ 150 μM) [4] [9].
Table 2: Analytical and Pharmacological Applications of Deuterium Labeling in Probenecid-d7
Application Domain | Mechanistic Role | Technical Advantage |
---|---|---|
Mass Spectrometry | Internal standard for quantification | +7 Da mass shift eliminates isotopic overlap |
Metabolic Pathway Tracing | Distinguishes drug-derived metabolites | Detects metabolic fluxes via ²H-label retention |
Transporter Kinetics | Quantifies inhibition constants (Kᵢ) | Corrects for matrix effects in OAT assays |
Protein Binding Studies | Tracks unbound fraction in plasma | Ultralow background in ²H-NMR detection |
Tissue Distribution | Visualizes BBB penetration and renal excretion | Enables spatial tracking via MALDI imaging |
Probenecid's development began in 1949 as a penicillin adjuvant designed to competitively inhibit renal organic anion transporters (OATs), thereby prolonging antibiotic plasma half-lives [9]. Its serendipitous uricosuric effect—discovered during clinical trials—redirected its use toward gout management, specifically targeting URAT1 (SLC22A12), the primary transporter responsible for uric acid reabsorption in renal proximal tubules [3] [9]. The unmodified probenecid molecule, however, presented research limitations: its short in vivo half-life (2-12 hours), extensive metabolism (>70% oxidation products), and analytical interference from endogenous compounds complicated pharmacokinetic studies [9]. These challenges catalyzed demand for isotopically labeled versions.
The first-generation deuterated analogs emerged in the early 2000s following the cloning and characterization of URAT1 in 2002 [3] [7]. Initial syntheses produced Probenecid-d14 (full deuteration of both propyl groups), but its excessive molecular weight alteration (299.47 g/mol) risked altering biological activity [8]. Probenecid-d7 represented an optimized design—retaining sufficient deuteration for analytical detection (7 deuteriums) while minimizing molecular perturbations. This analog gained prominence circa 2010 as mass spectrometry advanced in drug discovery, particularly for studying URAT1 inhibitors like benzbromarone analogs (e.g., 6-fluoro-benzbromarone IC₅₀ 18nM) and lesinurad (IC₅₀ 7.18μM) [3] [7].
Modern applications leverage Probenecid-d7 to address two historical limitations of probenecid research:
The deuterated analog has become indispensable for developing next-generation uricosurics. In SAR studies of diarylmethane-based URAT1 inhibitors, Probenecid-d7 quantifies target engagement while correcting for cellular matrix effects—enabling discovery of compounds with 200-fold higher potency than lesinurad [3]. Similarly, it validates prodrug strategies where deuterium masking groups improve intestinal absorption before enzymatic cleavage to active probenecid [5].
Table 3: Historical Development Timeline of Probenecid and Deuterated Analogs
Year | Development Milestone | Research Impact |
---|---|---|
1949 | Synthesis of probenecid by Miller, Ziegler, and Sprague | First penicillin potentiation agent |
1951 | Discovery of uricosuric properties | Repurposed for gout therapy |
2002 | Cloning of URAT1 (SLC22A12) | Mechanistic basis for uricosuric action defined |
2010 | Synthesis of Probenecid-d14 (CAS 1189657-87-1) | First deuterated analog for MS applications |
2011 | Optimization to Probenecid-d7 (CAS 2012598-90-0) | Balanced deuteration for biological studies |
2020s | Application in SIRM and transporter polypharmacology | Resolving off-target effects of parent compound |
The evolution continues as Probenecid-d7 enables new applications beyond urate transport—notably in neuroscience research where it modulates blood-brain barrier transport of neurotransmitter metabolites [9], and in immunology where it influences neutrophil responses to dimethyl fumarate in diet-dependent models of neuroinflammation [6] [10]. This expanding utility underscores how strategic isotopic labeling transforms classical drugs into versatile research tools.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: